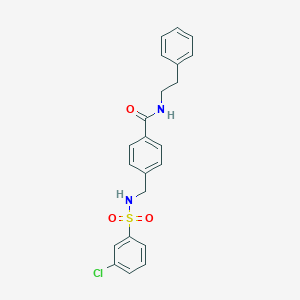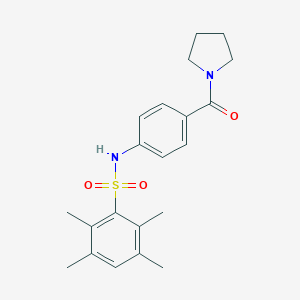
3-(2-甲氧基苯基)-2-甲基-4-氧代-4H-色烯-7-基 4-吗啉代羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of chromone (4H-chromen-4-one), which is a heterocyclic compound with a benzopyran backbone. It also contains a methoxyphenyl group and a morpholinecarboxylate group. Chromone derivatives are known to exhibit a wide range of biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present .作用机制
The mechanism of action of 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate A is not fully understood, but it has been suggested to act through multiple pathways. It has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), which are known to contribute to the development of cancer. In addition, it has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate A has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making it a potential candidate for the treatment of inflammatory diseases. In addition, it has been found to possess anti-oxidant properties, which may help to protect against oxidative stress-induced damage.
实验室实验的优点和局限性
One of the advantages of using 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate A in lab experiments is its ability to inhibit the growth of cancer cells at low concentrations, making it a potential candidate for cancer therapy. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for the research on 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate A. One possible direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a chemopreventive agent, which may help to prevent the development of cancer in high-risk populations. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may enhance its potential as a therapeutic agent in the future.
Conclusion:
In conclusion, 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate A is a synthetic compound that has shown promising results in scientific research for its potential therapeutic properties. Its ability to inhibit the growth of cancer cells and its anti-inflammatory and anti-oxidant effects make it a potential candidate for cancer therapy and the treatment of inflammatory diseases. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for its potential use in clinical settings.
合成方法
The synthesis of 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate A involves the reaction of 2-hydroxyacetophenone with 2-methoxybenzaldehyde in the presence of a base to form 3-(2-methoxyphenyl)-2-propen-1-one. This intermediate compound is then reacted with 4-morpholinecarboxylic acid and acetic anhydride to form the final product, 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate.
科学研究应用
有机合成砌块
该化合物可作为有机合成的砌块。 其吗啉部分是许多具有生物活性的分子和药物中普遍存在的通用支架 。色烯环,也称为苯并吡喃衍生物,是许多具有各种生物活性的天然产物中的常见特征。
药物化学
在药物化学中,该化合物的结构可用于开发新的治疗剂。 吗啉环通常被掺入药物分子中以改善药代动力学性质 。
催化
该化合物的色烯部分可能参与催化过程。 例如,它可能参与原脱硼反应,这些反应在创建复杂的的有机分子方面很有价值 。
安全和危害
属性
IUPAC Name |
[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-14-20(16-5-3-4-6-18(16)26-2)21(24)17-8-7-15(13-19(17)28-14)29-22(25)23-9-11-27-12-10-23/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBBRNHOYRVYTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N3CCOCC3)C4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B492812.png)
![4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B492813.png)

![4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-methylphenyl)benzamide](/img/structure/B492816.png)
![N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B492818.png)
![4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(2-fluorophenyl)benzamide](/img/structure/B492820.png)

![N-(4-methylphenyl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide](/img/structure/B492826.png)
![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B492827.png)
![N-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-tert-butylbenzenesulfonamide](/img/structure/B492829.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(2,5-dimethylphenyl)sulfonylamino]benzamide](/img/structure/B492831.png)


![N-(4-bromo-2-fluorophenyl)-4-{[(3-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B492835.png)